molecular formula C16H16ClN3O3S B2665239 2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide CAS No. 895692-50-9

2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide

Cat. No. B2665239
CAS RN: 895692-50-9
M. Wt: 365.83
InChI Key: PJPDQGPIFQDYOM-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through ring construction from different cyclic or acyclic precursors . The pyrrolidine ring could then be functionalized with the appropriate substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the pyridine ring, and the sulfonylphenyl group. The stereochemistry of the molecule could be influenced by the different stereoisomers and the spatial orientation of substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives have been evaluated for their inhibitory activity on certain enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to the three-dimensional coverage of the molecule .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can have different biological profiles due to the different binding modes to enantioselective proteins .

Future Directions

Future research could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring or by exploring different synthetic strategies .

properties

IUPAC Name

2-chloro-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c17-15-14(4-3-9-18-15)16(21)19-12-5-7-13(8-6-12)24(22,23)20-10-1-2-11-20/h3-9H,1-2,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPDQGPIFQDYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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